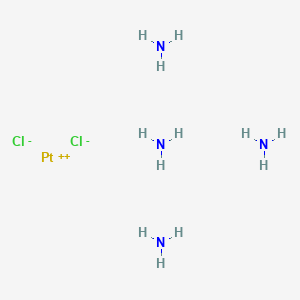
Calcium dihydrogen pyrophosphate
説明
Calcium dihydrogen pyrophosphate is a white, crystalline powder . It is soluble in water and the pH of a 1 in 100 solution is about 4 . It is used in the food industry as a leavening agent to cause baked goods to rise . When combined with an alkali carbonate ingredient, it reacts to produce carbon dioxide and a salt .
Synthesis Analysis
Calcium pyrophosphate can be synthesized by the wet co-precipitation method followed by annealing at different temperatures .Molecular Structure Analysis
The molecular formula of calcium dihydrogen pyrophosphate is H2CaO7P2 . The stable tetrahydrate was originally reported to be rhombohedral but is now believed to be monoclinic .Chemical Reactions Analysis
The dihydrate, sometimes termed CPPD, can be formed by the reaction of pyrophosphoric acid with calcium chloride . Another reaction involves the degradation of CaHPO4 between 425–490 °C, leading to the formation of calcium pyrophosphate by condensation of orthophosphate groups .Physical And Chemical Properties Analysis
Calcium dihydrogen pyrophosphate is a white, crystalline powder . It is soluble in water and the pH of a 1 in 100 solution is about 4 . The surface area and the DCPA content (present as an impurity) depend on the commercial source of DCPD .科学的研究の応用
CDPP is primarily involved in the pathogenesis of chondrocalcinosis and pseudogout, where it forms calcium pyrophosphate dihydrate (CPPD) crystals in joints. This leads to acute or chronic attacks of pseudogout and may involve factors such as the metabolism of inorganic pyrophosphate (Caswell et al., 1983).
Biologically relevant crystals, including CDPP, have been synthesized for use in in vitro and in vivo studies related to arthritic calcium pyrophosphate dihydrate crystal deposition disease (Mandel et al., 1988).
Pyrophosphate and diphosphonates, which include CDPP, impact calcium metabolism and have clinical applications in treating diseases like hypophosphatasia, pseudogout, and osteoporosis (Russell & Fleisch, 1975).
CDPP plays a role in the crystallization and dissolution of calcium orthophosphates, which are crucial components of bones and teeth (Wang & Nancollas, 2008).
Nanoparticles of CDPP have been synthesized and characterized for potential use as bone substitution materials and for surface coating of metallic dental and orthopedic implants (Vasant & Joshi, 2011).
CDPP crystal-associated arthropathy, known as pseudogout, has been observed in both humans and animals, indicating its broad relevance in medical research (de Haan & Andreasen, 1992).
The role of CDPP in diseases like pseudogout and its potential as a therapeutic target are ongoing areas of research, with investigations into the pathogenic mechanisms and new drug targets (Ea & Lioté, 2009).
作用機序
Safety and Hazards
将来の方向性
Calcium pyrophosphate is used for creating materials for various purposes, including bone implants . It is also considered as a modifiable matrix . Some ions, which do not violate biocompatibility, are introduced into the powder to control the sintering and properties of bio-ceramics based on calcium pyrophosphate .
特性
IUPAC Name |
calcium;[hydroxy(oxido)phosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJCUEBBRSCJRP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])OP(=O)(O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2P2O7, CaH2O7P2 | |
| Record name | CALCIUM DIHYDROGEN DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10086-45-0 (Parent), 2466-09-3 (Parent) | |
| Record name | Calcium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80872540 | |
| Record name | Calcium dihydrogen pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals or powder | |
| Record name | CALCIUM DIHYDROGEN DIPHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Calcium dihydrogen pyrophosphate | |
CAS RN |
14866-19-4, 35405-51-7 | |
| Record name | Calcium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, calcium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035405517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium dihydrogen pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium dihydrogenpyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM ACID PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7X6BBX98K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)




